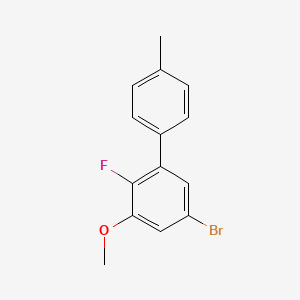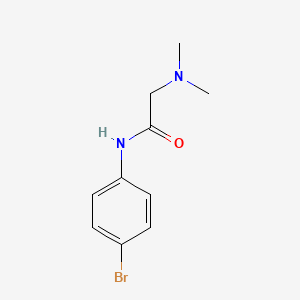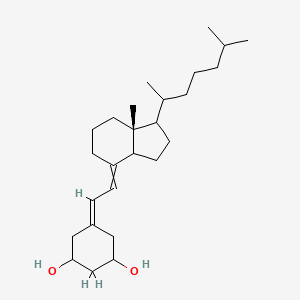
19-nor-Alfacalcidol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19-nor-Alfacalcidol is a synthetic analogue of vitamin D, specifically designed to mimic the biological effects of the natural hormone. It is structurally similar to alfacalcidol but lacks the carbon atom at the 19th position, which distinguishes it from other vitamin D analogues. This compound plays a crucial role in calcium homeostasis and bone metabolism, making it valuable in the treatment of various bone-related disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 19-nor-Alfacalcidol typically begins with vitamin D3 as the raw material. The process involves several key steps, including the removal of trans-isomer impurities through a Diels-Alder reaction, followed by refining and purification using preparative high-pressure liquid chromatography. The reaction conditions are moderate, and the yield is high, with the purity of this compound reaching up to 99.5% .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of advanced purification techniques to ensure high purity and yield. The production methods are designed to be efficient and cost-effective, making the compound accessible for medical and research purposes .
Analyse Des Réactions Chimiques
Types of Reactions: 19-nor-Alfacalcidol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity and stability .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include maleic anhydride, sodium hydrate, and anhydrous alcohol. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure optimal results .
Major Products Formed: The major products formed from these reactions include high-purity this compound and its derivatives. These products are used in various applications, including medical treatments and scientific research .
Applications De Recherche Scientifique
19-nor-Alfacalcidol has a wide range of scientific research applications. In chemistry, it is used to study the effects of vitamin D analogues on calcium homeostasis and bone metabolism. In biology, it is used to investigate the role of vitamin D in cell differentiation and proliferation. In medicine, this compound is used to treat conditions such as osteoporosis, chronic renal failure, and hypoparathyroidism. Additionally, it has applications in the treatment of certain types of rickets and osteomalacia .
Mécanisme D'action
The mechanism of action of 19-nor-Alfacalcidol involves its conversion to the active form of vitamin D in the liver. This active form then binds to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes involved in calcium and phosphate homeostasis. The activation of VDR leads to increased calcium absorption from the gut, reduced parathyroid hormone levels, and improved bone mineralization .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 19-nor-Alfacalcidol include alfacalcidol, calcitriol, paricalcitol, and doxercalciferol. These compounds are also vitamin D analogues used in the treatment of bone-related disorders .
Uniqueness: What sets this compound apart from these similar compounds is its unique structure, which lacks the carbon atom at the 19th position. This structural difference results in distinct biological effects, such as reduced calcemic activity, making it a safer option for patients with conditions like chronic renal failure and osteoporosis .
Propriétés
Formule moléculaire |
C26H44O2 |
|---|---|
Poids moléculaire |
388.6 g/mol |
Nom IUPAC |
5-[2-[(7aR)-7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol |
InChI |
InChI=1S/C26H44O2/c1-18(2)7-5-8-19(3)24-12-13-25-21(9-6-14-26(24,25)4)11-10-20-15-22(27)17-23(28)16-20/h10-11,18-19,22-25,27-28H,5-9,12-17H2,1-4H3/t19?,22?,23?,24?,25?,26-/m1/s1 |
Clé InChI |
NYQHPFXMRLDIFK-IBNJLFTJSA-N |
SMILES isomérique |
CC(C)CCCC(C)C1CCC2[C@@]1(CCCC2=CC=C3CC(CC(C3)O)O)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



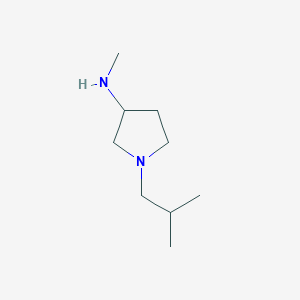
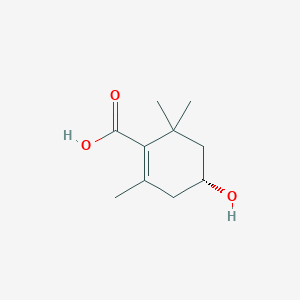

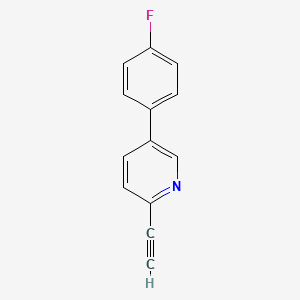

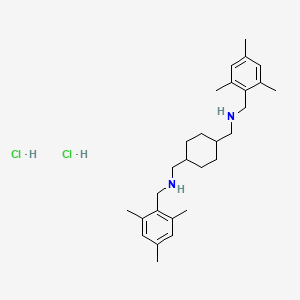
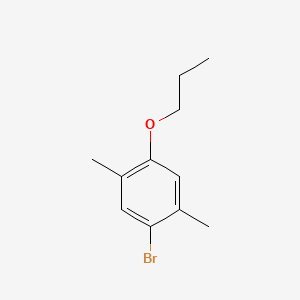
![methanesulfonic acid;N-[5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B14762663.png)
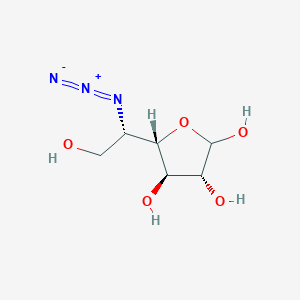
![Tert-butyl (1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14762669.png)

